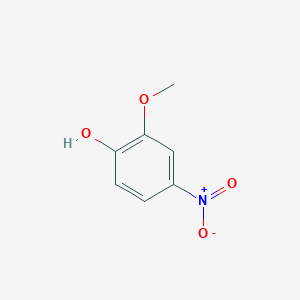

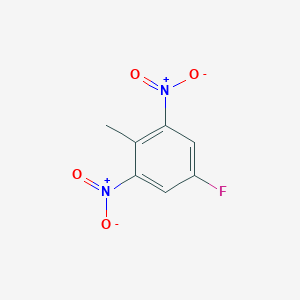

2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

説明

Synthesis Analysis

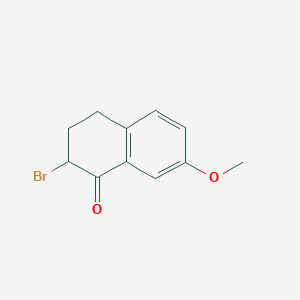

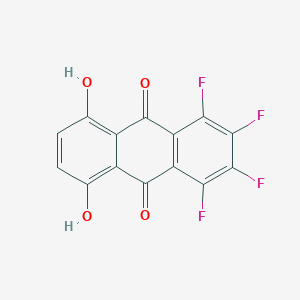

The synthesis of structures closely related to 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one often involves the use of bromine-containing reagents and methoxy groups to introduce desired functionalities. For example, the synthesis of 4-bromo-2H-chromenes and 1-bromo-3,4-dihydronaphthalene from corresponding ketones using PBr3 has been described, showcasing a method that could potentially be adapted for the synthesis of our target compound (Gabbutt et al., 1994). Additionally, the Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids to construct a multi-substituted dihydronaphthalene scaffold presents another synthesis route that may be relevant (Fang, Li, & Tong, 2009).

Molecular Structure Analysis

The molecular structure of compounds like 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is typically characterized by X-ray crystallography, NMR, and MS analyses. The structural details provide insights into the compound's reactivity and potential interactions with other molecules. For instance, the crystal structure analysis of related compounds can reveal the stereochemistry and conformational preferences, which are crucial for understanding the chemical behavior and reactivity of such molecules (Collins, Fallon, & Skene, 1994).

科学的研究の応用

Environmental and Health Implications of Brominated Compounds

- Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds are related to brominated flame retardants and are of concern due to their trace contaminants found in various environments. They are known for inducing hepatic enzymes and causing thymic atrophy in animal models, indicating potential toxicological effects similar to their chlorinated counterparts. The study by Mennear and Lee (1994) discusses the environmental health perspectives of such compounds, highlighting their potential to cause dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).

Biological Activities of Structurally Similar Compounds

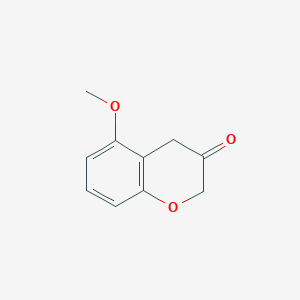

- Osthole's Pharmacological Properties : Osthole, bearing a methoxy group, demonstrates a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. Its pharmacokinetic profile suggests efficient uptake and utilization in the body, with multiple mechanisms of action proposed, notably through the modulation of cAMP and cGMP levels. This underscores the therapeutic potential of methoxy-substituted compounds in alternative medicine. The comprehensive review by Zhong-rong Zhang et al. (2015) provides insights into osthole's bioactivities and potential as a multitarget alternative medicine (Zhong-rong Zhang et al., 2015).

Potential Applications in Materials Science

- Brominated Flame Retardants : The novel brominated flame retardants (NBFRs) reviewed by Zuiderveen et al. (2020) emphasize the importance of further research on their occurrence, environmental fate, and toxicity. This review suggests the need for optimized analytical methods to include all NBFRs and highlights high concentrations of certain compounds, raising concerns about their environmental impact (Zuiderveen et al., 2020).

特性

IUPAC Name |

2-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEBCCJXJLNMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2=O)Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309895 | |

| Record name | 2-Bromo-7-methoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

85928-57-0 | |

| Record name | 85928-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-7-methoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3,4-DIHYDRO-7-METHOXY-1(2H)-NAPHTHALENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)